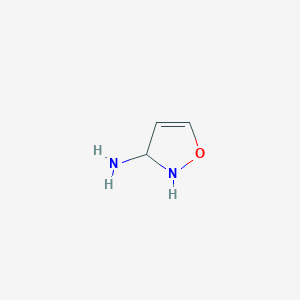
N-methylpyrrolidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpyrrolidin-2-amine is an organic compound that belongs to the class of pyrrolidines. It is a five-membered heterocyclic compound containing a nitrogen atom. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ester-to-Amide Conversion: One common method involves treating gamma-butyrolactone with methylamine.
Partial Hydrogenation: Another method includes the partial hydrogenation of N-methylsuccinimide.
Acrylonitrile Reaction: The reaction of acrylonitrile with methylamine followed by hydrolysis is another industrial route.
Industrial Production Methods: The industrial production of N-methylpyrrolidin-2-amine involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Typically, the production is carried out in specialized reactors with precise control over reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylpyrrolidin-2-amine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N-methylpyrrolidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylpyrrolidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
N-methylpyrrolidin-2-amine can be compared with other similar compounds, such as:
N-methylpyrrolidin-2-one: Both compounds share a similar structure but differ in their functional groups.
Pyrrolidin-2-one: This compound lacks the methyl group present in this compound.
N-phenylpyrrolidin-2-ones: These compounds have a phenyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
N-methylpyrrolidin-2-amine |
InChI |
InChI=1S/C5H12N2/c1-6-5-3-2-4-7-5/h5-7H,2-4H2,1H3 |
InChI Key |
MXVPZFVOVXXPOB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)

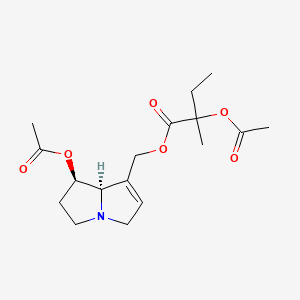
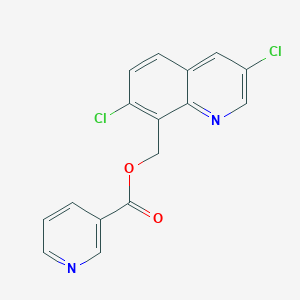

![9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
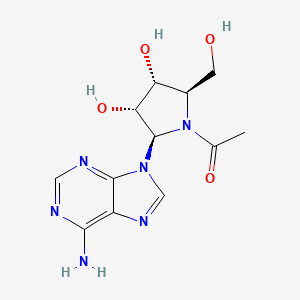
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)
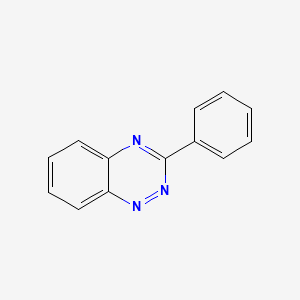
![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
